molecular formula C6H8N2OS B14005247 Acetamide,n-(3-methyl-5-isothiazolyl)- CAS No. 67209-08-9

Acetamide,n-(3-methyl-5-isothiazolyl)-

Cat. No.: B14005247
CAS No.: 67209-08-9
M. Wt: 156.21 g/mol
InChI Key: JMUYFMZMYRMFJN-UHFFFAOYSA-N
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Description

Acetamide,n-(3-methyl-5-isothiazolyl)- is a chemical compound with the molecular formula C₆H₈N₂OS. It is known for its applications in various fields due to its unique chemical structure and properties. This compound is part of the isothiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,n-(3-methyl-5-isothiazolyl)- typically involves the formation of the isothiazole ring followed by the introduction of the acetamide group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isothiazole ring. This is followed by acylation to introduce the acetamide group .

Industrial Production Methods

Industrial production of Acetamide,n-(3-methyl-5-isothiazolyl)- often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may involve multiple steps including purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide,n-(3-methyl-5-isothiazolyl)- undergoes various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Acetamide,n-(3-methyl-5-isothiazolyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide,n-(3-methyl-5-isothiazolyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Acetamide,n-(3-methyl-5-isothiazolyl)- apart from similar compounds is its specific combination of the isothiazole ring and the acetamide group, which imparts unique chemical and biological properties. This makes it particularly effective in applications where both antimicrobial and chemical stability are required .

Properties

CAS No.

67209-08-9

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)acetamide

InChI

InChI=1S/C6H8N2OS/c1-4-3-6(10-8-4)7-5(2)9/h3H,1-2H3,(H,7,9)

InChI Key

JMUYFMZMYRMFJN-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)NC(=O)C

Origin of Product

United States

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